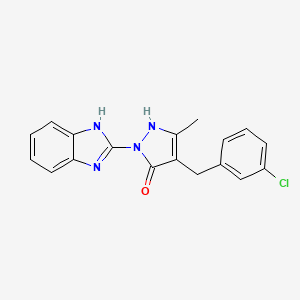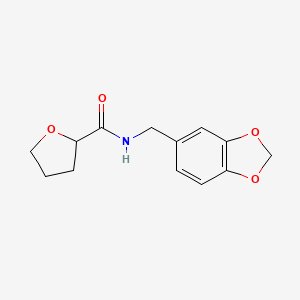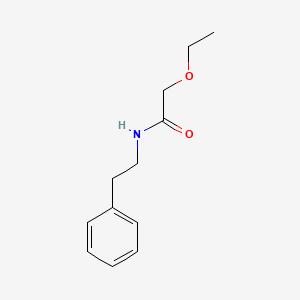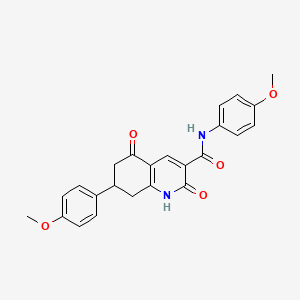![molecular formula C16H17N5O5 B14939856 methyl {2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B14939856.png)
methyl {2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate typically involves multiple steps:
Formation of the Benzodioxin Moiety: The synthesis begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine. This is achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Carbamimidamido Group Introduction: The benzodioxin-6-ylamine is then reacted with cyanamide under basic conditions to introduce the carbamimidamido group.
Pyrimidine Ring Formation: The intermediate is further reacted with a suitable pyrimidine precursor, such as 2,4,6-trichloropyrimidine, under controlled conditions to form the pyrimidine ring.
Esterification: Finally, the compound is esterified with methyl acetate in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidine ring.
Reduction: Reduction reactions can occur at the carbamimidamido group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted esters or amides.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Materials Science: Its functional groups allow for potential use in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The benzodioxin moiety can engage in π-π stacking interactions, while the carbamimidamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-methoxypyrimidin-4-yl}acetate
- Ethyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate
Uniqueness
Methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate is unique due to the specific combination of functional groups it possesses. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
分子式 |
C16H17N5O5 |
|---|---|
分子量 |
359.34 g/mol |
IUPAC 名称 |
methyl 2-[2-[(E)-[amino-(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C16H17N5O5/c1-24-14(23)8-10-7-13(22)20-16(19-10)21-15(17)18-9-2-3-11-12(6-9)26-5-4-25-11/h2-3,6-7H,4-5,8H2,1H3,(H4,17,18,19,20,21,22) |
InChI 键 |
KEWBMJXRHOFATB-UHFFFAOYSA-N |
手性 SMILES |
COC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC3=C(C=C2)OCCO3 |
规范 SMILES |
COC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC3=C(C=C2)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B14939801.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(methylamino)benzamide](/img/structure/B14939805.png)

![5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939810.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
![1-{(2S)-2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-butyn-1-one](/img/structure/B14939830.png)
![2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B14939837.png)

![4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14939840.png)

![5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B14939844.png)
![N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B14939850.png)
![(1E)-4,4,6,8-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939855.png)
